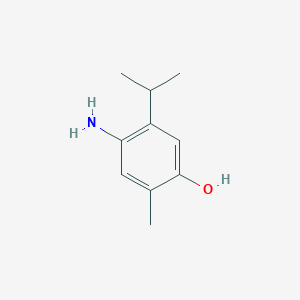

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions that utilize amino and chloro groups for functionalization. Although specific methods for the synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride were not directly found, related research provides insight into general approaches. For instance, the preparation of pyrimidine derivatives can involve condensation reactions, where amino groups play a crucial role in the formation of the pyrimidine ring (Rajam et al., 2017). Such synthetic routes might be adaptable for the synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, often exhibits features conducive to hydrogen bonding and molecular recognition, which are critical for their biological and chemical utility. Tautomeric forms can influence the molecule's recognition and binding properties, as observed in related pyrimidine structures (Rajam et al., 2017).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions. For example, they can react with chlorocarboxylic acid chlorides to form amides, or undergo selective intramolecular alkylation (Chernyshev et al., 2014). These reactions are influenced by the presence of amino and chloromethyl groups, which are reactive sites for further functionalization.

Physical Properties Analysis

The physical properties of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, such as solubility, melting point, and crystal structure, are essential for its application in various fields. While specific data on 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride was not found, related compounds exhibit properties like hydrogen-bonded sheets and isostructural nature, which can affect their physical state and solubility (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, including reactivity, stability, and interaction with other chemicals, are determined by its functional groups. The amino and chloromethyl groups make it a versatile intermediate for synthesizing more complex molecules. The reactions and stability of related pyrimidine compounds provide insight into potential reactivity and applications (Deshmukh et al., 2009).

科学的研究の応用

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, have been found to display a range of pharmacological effects, including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Synthesis of Novel Compounds

Specific Scientific Field

Summary of the Application

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride can be used as a starting material in the synthesis of novel organic compounds .

Methods of Application or Experimental Procedures

An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Results or Outcomes

The synthesis of novel compounds using 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride can lead to the development of new materials with potential applications in various fields, including medicine, materials science, and more .

特性

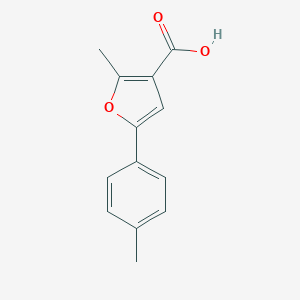

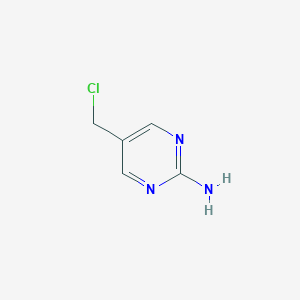

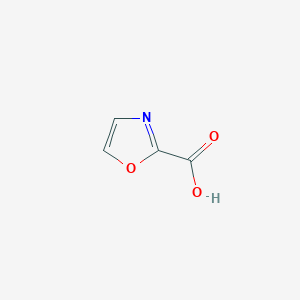

IUPAC Name |

5-(chloromethyl)pyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-1-4-2-8-5(7)9-3-4;/h2-3H,1H2,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCDXBZHIFMCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride | |

CAS RN |

120747-86-6 |

Source

|

| Record name | 2-Pyrimidinamine, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120747-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)